molecular formula C17H17N3O2S B7469566 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide

4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide

Cat. No.: B7469566
M. Wt: 327.4 g/mol
InChI Key: WFCZHYFMLZPPNK-UHFFFAOYSA-N
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Description

4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide is a complex organic compound that features a benzothiazole ring and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Butanamide Chain: The butanamide chain can be introduced through an amide coupling reaction. This involves reacting the benzothiazole derivative with a butanoic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

    Introduction of the Methoxypyridine Moiety: The methoxypyridine group can be introduced via a nucleophilic substitution reaction, where a suitable methoxypyridine derivative reacts with the intermediate product from the previous step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypyridine moiety, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted pyridines

Scientific Research Applications

4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: The compound’s unique structural features make it suitable for the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity. The methoxypyridine moiety may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)butanamide
  • 4-(1,3-benzothiazol-2-yl)-N-(6-chloropyridin-3-yl)butanamide
  • 4-(1,3-benzothiazol-2-yl)-N-(6-fluoropyridin-3-yl)butanamide

Uniqueness

4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide is unique due to the presence of the methoxypyridine moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-22-16-10-9-12(11-18-16)19-15(21)7-4-8-17-20-13-5-2-3-6-14(13)23-17/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCZHYFMLZPPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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